4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Hydroxybutoxy)propoxy]butanoic acid is an organic compound with the molecular formula C11H22O5. It is characterized by the presence of hydroxyl and carboxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-hydroxybutoxy)propoxy]butanoic acid typically involves the reaction of 4-hydroxybutanol with 3-chloropropoxybutanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybutanol attacks the electrophilic carbon of the 3-chloropropoxybutanoic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 4-[3-(4-hydroxybutoxy)propoxy]butanoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Hydroxybutoxy)propoxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxyl group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-[3-(4-Hydroxybutoxy)propoxy]butanoic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(4-hydroxybutoxy)propoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutanoic acid: Lacks the propoxy group, making it less versatile in certain reactions.
3-(4-Hydroxybutoxy)propanoic acid: Similar structure but different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
4-[3-(4-Hydroxybutoxy)propoxy]butanoic acid is unique due to its specific arrangement of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C11H22O5 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-[3-(4-hydroxybutoxy)propoxy]butanoic acid |
InChI |
InChI=1S/C11H22O5/c12-6-1-2-7-15-9-4-10-16-8-3-5-11(13)14/h12H,1-10H2,(H,13,14) |
InChI Key |
UFURXMATKVQKRJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCCCOCCCC(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.